7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods involve the use of different reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow systems and microreactor-based technologies. These methods offer advantages such as improved reaction control, higher yields, and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Transition metal catalysis is often employed.
Substitution: Radical reactions are frequently utilized for direct functionalization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular processes .
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: Compared to other similar compounds, 7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its unique fluorine substitution at the 7th position. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
7-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)11-7-4-6(10)2-3-12(5)7/h2-4H,1H3,(H,13,14) |
InChI Key |
MKGAWRQPKRHFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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